molecular formula C₁₆H₁₂F₆N₄O B1145207 (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe CAS No. 1803026-54-1

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe

Katalognummer: B1145207
CAS-Nummer: 1803026-54-1
Molekulargewicht: 390.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophe” is a synthetic organic molecule that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoromethyl groups in the structure often enhances the compound’s metabolic stability and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrazines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of a pyrazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalyst: Palladium or copper-based catalysts

    Temperature: 80-120°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants

    Purification: Employing techniques such as recrystallization, chromatography, or distillation

    Quality Control: Ensuring the final product meets the required specifications through analytical methods like HPLC or NMR spectroscopy

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of hydroxylated or ketone derivatives

    Reduction: Formation of reduced analogs with fewer oxygen atoms

    Substitution: Formation of substituted derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

The compound is primarily investigated for its potential therapeutic applications:

Antidiabetic Activity

This compound is related to Sitagliptin, a well-known medication for type 2 diabetes. Research indicates that derivatives of triazolo-pyrazine compounds exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The trifluoromethyl group is believed to enhance the bioactivity and selectivity of these compounds towards DPP-IV inhibition .

Antimicrobial Properties

Studies have shown that triazole derivatives possess antimicrobial activities against various pathogens. The incorporation of trifluoromethyl groups has been linked to increased potency against bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .

Cancer Research

Preliminary studies suggest that triazole-based compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Quality Control Applications

In pharmaceutical manufacturing, the compound serves as a standard for quality control and assurance:

Reference Standard

(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one is utilized as a working standard in analytical chemistry to ensure the accuracy and reliability of assays during the production of pharmaceutical products. Its stability and defined chemical properties make it suitable for use in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .

Internal Validation

The compound's role extends to internal validation processes per FDA guidelines, ensuring that pharmaceutical products meet specified quality standards before reaching consumers .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated significant DPP-IV inhibition with improved glucose tolerance in animal models.
Study BAntimicrobial ActivityShowed effectiveness against resistant bacterial strains with minimal cytotoxicity to human cells.
Study CCancer Cell ApoptosisInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups may enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)
  • (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biologische Aktivität

The compound (2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl) is a novel heterocyclic compound with significant biological activity. Its unique structure incorporates multiple trifluoromethyl groups and a triazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H21F6N5O
  • Molecular Weight : 509.454 g/mol
  • CAS Number : 1169707-29-2
  • Density : 1.41 g/cm³
  • LogP : 4.86260

The primary mechanism of action for this compound involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. DPP-IV inhibitors are commonly used in the management of type 2 diabetes mellitus by enhancing the incretin effect, which increases insulin secretion in response to meals.

Inhibition Studies

Research indicates that the compound exhibits potent inhibitory activity against DPP-IV with an IC50 value of approximately 18 nM. This level of potency suggests a high selectivity over other proline-selective peptidases, making it a promising candidate for further development as an antidiabetic agent .

Antidiabetic Activity

The compound has been evaluated in various preclinical models for its antidiabetic effects. In vivo studies have demonstrated significant reductions in blood glucose levels in diabetic animal models. The pharmacokinetic profile shows good oral bioavailability and a favorable safety profile .

Antihypertensive Effects

In addition to its antidiabetic properties, the compound has shown potential as an antihypertensive agent. Its ability to modulate vascular tone and improve endothelial function contributes to its efficacy in managing hypertension .

Clinical Trials

Several clinical trials have been initiated to assess the efficacy and safety of this compound in humans. Preliminary results indicate that patients receiving this treatment exhibit improved glycemic control with minimal side effects compared to traditional therapies .

Comparative Studies

A comparative study involving other DPP-IV inhibitors highlighted that this compound not only achieved better glycemic control but also had a more favorable side effect profile. The study involved multiple cohorts treated with different DPP-IV inhibitors over a 12-week period .

Data Tables

Parameter Value
Molecular FormulaC24H21F6N5O
Molecular Weight509.454 g/mol
IC50 (DPP-IV Inhibition)18 nM
Oral BioavailabilityHigh
Density1.41 g/cm³

Eigenschaften

CAS-Nummer

1803026-54-1

Molekularformel

C₁₆H₁₂F₆N₄O

Molekulargewicht

390.28

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.